![molecular formula C27H34O15 B1150570 Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] CAS No. 765316-44-7](/img/structure/B1150570.png)

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside], also known as HAG, is a flavonoid glycoside found in many plants, particularly in the Apiaceae (Umbelliferae) family . It is a natural coumarin found in the roots of Heracleum stenopterum .

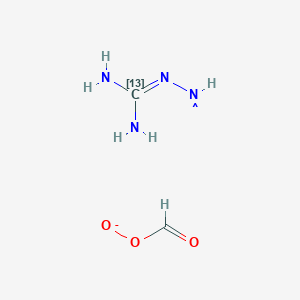

Molecular Structure Analysis

The molecular formula of Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is C27H34O15 . The exact mass is 598.189758 . The compound is characterized by a complex structure with multiple functional groups, including a coumarin core, a furan ring, and a glucopyranoside moiety .Physical And Chemical Properties Analysis

Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] has a molecular weight of 598.55000 . It has a density of 1.6±0.1 g/cm3 . The boiling point is 906.9±65.0 °C at 760 mmHg . The flash point is 502.3±34.3 °C . The refractive index is 1.677 .Applications De Recherche Scientifique

Antimicrobial Activity

Heraclenol has demonstrated significant antimicrobial activity, particularly against Uropathogenic Escherichia coli (UPEC) . It has been shown to reduce the bacterial load in a murine catheter UTI model by ≥4 logs . This suggests that Heraclenol could be a potential candidate for the development of new antimicrobial agents.

Antibiofilm Activity

Biofilm formation is a key pathogenic mechanism of UPEC, leading to chronic and recurrent infections . Heraclenol has shown promising results in inhibiting biofilm formation, with a reduction of up to 70% observed in studies . This indicates its potential use in managing biofilm-associated infections.

Histidine Biosynthesis Inhibition

Heraclenol is a natural furocoumarin compound that selectively inhibits histidine biosynthesis . This unique mechanism of action could be leveraged in the development of novel antimicrobial strategies.

Potential for Chemical Modification

The MIC (Minimum Inhibitory Concentration) value of Heraclenol was observed to be high (1024 µg/mL), suggesting that it may not be clinically achievable in human tissues . However, this opens up opportunities for chemical modifications to enhance its potency and lower the MIC value .

Synergistic Action with Other Antimicrobials

Given the high MIC value of Heraclenol, its synergistic action with other antimicrobials may also be studied . This could potentially lead to more effective treatment strategies against resistant bacterial strains.

Propriétés

IUPAC Name |

9-[(2R)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O15/c1-26(2,15(29)9-37-22-20-13(5-6-36-20)7-12-3-4-16(30)41-21(12)22)42-24-19(33)18(32)17(31)14(40-24)8-38-25-23(34)27(35,10-28)11-39-25/h3-7,14-15,17-19,23-25,28-29,31-35H,8-11H2,1-2H3/t14-,15-,17-,18+,19-,23+,24+,25-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQARHVGJIEPHM-PMTISCEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

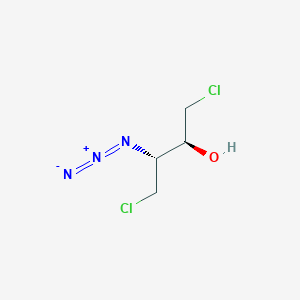

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.